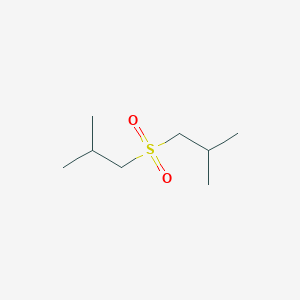
2,3-Dihexadecoxypropyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihexadecoxypropyl hexadecanoate, also known as DHDPH, is a synthetic compound with potential applications in scientific research. It is a lipid-based molecule that has been synthesized using various methods. The compound has been studied for its potential use in drug delivery, as well as its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihexadecoxypropyl hexadecanoate is not yet fully understood. However, it is believed that its lipid-based structure allows it to interact with cell membranes and facilitate the delivery of drugs or genetic material into cells.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihexadecoxypropyl hexadecanoate has been shown to have minimal toxicity in vitro, making it a potential candidate for use in drug delivery systems. It has also been shown to enhance the transfection efficiency of plasmid DNA in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-Dihexadecoxypropyl hexadecanoate is its lipid-based structure, which makes it a potential candidate for use in liposomal drug delivery systems. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, further studies are needed to determine its full potential as a drug delivery system.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dihexadecoxypropyl hexadecanoate. One direction is to further investigate its potential as a drug delivery system, particularly in the field of gene therapy. Another direction is to study its effects on other biochemical and physiological processes. Additionally, further research is needed to optimize its synthesis and improve its efficiency as a drug delivery system.
Métodos De Síntesis
2,3-Dihexadecoxypropyl hexadecanoate can be synthesized using a variety of methods, including the Steglich esterification method and the Mitsunobu reaction. The Steglich esterification method involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a catalyst, such as DMAP. The Mitsunobu reaction involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a reagent, such as triphenylphosphine and diethylazodicarboxylate.
Aplicaciones Científicas De Investigación
2,3-Dihexadecoxypropyl hexadecanoate has potential applications in scientific research, particularly in the field of drug delivery. Its lipid-based structure makes it a potential candidate for use in liposomal drug delivery systems. 2,3-Dihexadecoxypropyl hexadecanoate has also been studied for its potential use in gene therapy, as it has been shown to enhance the transfection efficiency of plasmid DNA.
Propiedades
Número CAS |
10322-42-6 |
|---|---|
Nombre del producto |
2,3-Dihexadecoxypropyl hexadecanoate |
Fórmula molecular |
C51H102O4 |
Peso molecular |
779.4 g/mol |
Nombre IUPAC |
2,3-dihexadecoxypropyl hexadecanoate |
InChI |
InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-48-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49-55-51(52)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
Clave InChI |
WZHJOGARONOIGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
